
N,N-diethyl-2-(4-(2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(4-(2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethan-1-amine is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a fluorophenyl group, a tetrahydronaphthalene moiety, and a phenoxyethanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-(2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydronaphthalene Moiety: This step involves the hydrogenation of naphthalene derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using fluorobenzene and an appropriate Lewis acid catalyst like aluminum chloride.
Coupling with Phenoxyethanamine: The final step involves the coupling of the fluorophenyl-tetrahydronaphthalene intermediate with phenoxyethanamine under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2-(4-(2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-(4-(2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-(4-(2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the tetrahydronaphthalene moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine: Known for its distinct nitrobenzimidazole structure.
N,N-diethyl-2-(2-(4-methoxybenzyl)-1H-benzimidazol-1-yl)ethan-1-amine: Contains a methoxybenzyl group instead of a fluorophenyl group.
N,N-diethyl-2-(5-nitro-2-(4-propoxybenzyl)-1H-benzimidazol-1-yl)ethan-1-amine: Features a propoxybenzyl group and a nitrobenzimidazole moiety.
Uniqueness
N,N-diethyl-2-(4-(2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethan-1-amine is unique due to its combination of a fluorophenyl group and a tetrahydronaphthalene moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C28H32FNO |
|---|---|
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[4-[2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethanamine |
InChI |
InChI=1S/C28H32FNO/c1-3-30(4-2)19-20-31-23-16-13-22(14-17-23)28-24-10-6-5-9-21(24)15-18-26(28)25-11-7-8-12-27(25)29/h5-14,16-17,26,28H,3-4,15,18-20H2,1-2H3 |
Clave InChI |
ZEQDWHQNEVGSNZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


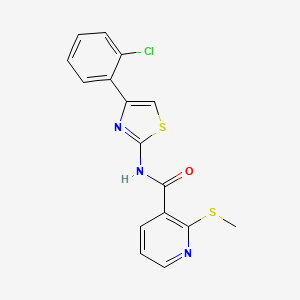
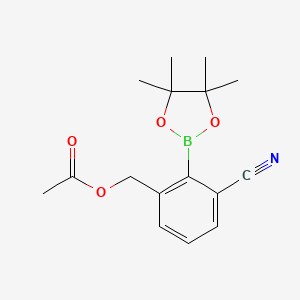
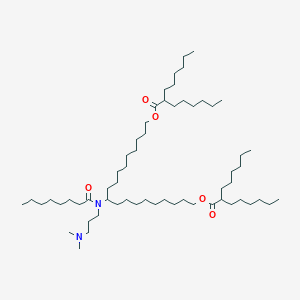
![2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13350901.png)
![6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350905.png)


![Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13350915.png)
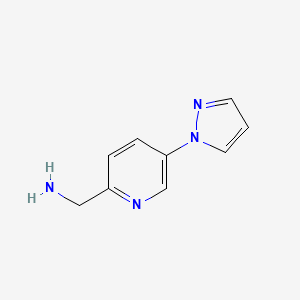
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13350931.png)
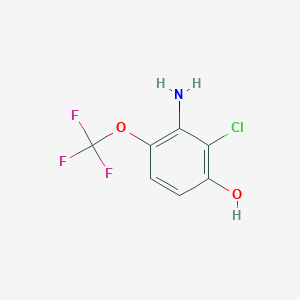
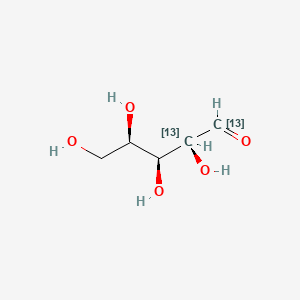
![{[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13350952.png)
![8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide](/img/structure/B13350958.png)
